Cas no 2227687-87-6 (methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate)

Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate is a chiral ester compound featuring a pyridine moiety and a hydroxyl group at the β-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both hydroxyl and ester functional groups enhances its reactivity, enabling diverse transformations such as ester hydrolysis, reduction, or nucleophilic substitution. The pyridine ring contributes to its stability and potential coordination properties, useful in catalytic applications. This compound is typically synthesized under controlled conditions to ensure high enantiomeric purity, making it suitable for research and development in medicinal chemistry and chiral ligand design.
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate structure
2227687-87-6 structure
Product name:methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
CAS No:2227687-87-6
MF:C9H11NO3
Molecular Weight:181.188542604446
CID:6344338
PubChem ID:129386872

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
    • EN300-1832120
    • 2227687-87-6
    • インチ: 1S/C9H11NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h2-5,8,11H,6H2,1H3/t8-/m1/s1
    • InChIKey: JLNAUMLEVRGXAK-MRVPVSSYSA-N
    • SMILES: O[C@@H](C1C=CC=CN=1)CC(=O)OC

計算された属性

  • 精确分子量: 181.07389321g/mol
  • 同位素质量: 181.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 59.4Ų

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1832120-0.05g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
0.05g
$1560.0 2023-09-19
Enamine
EN300-1832120-0.1g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
0.1g
$1635.0 2023-09-19
Enamine
EN300-1832120-5.0g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
5g
$5387.0 2023-06-03
Enamine
EN300-1832120-10.0g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
10g
$7988.0 2023-06-03
Enamine
EN300-1832120-0.25g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
0.25g
$1708.0 2023-09-19
Enamine
EN300-1832120-1.0g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
1g
$1857.0 2023-06-03
Enamine
EN300-1832120-0.5g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
0.5g
$1783.0 2023-09-19
Enamine
EN300-1832120-2.5g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
2.5g
$3641.0 2023-09-19
Enamine
EN300-1832120-5g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
5g
$5387.0 2023-09-19
Enamine
EN300-1832120-10g
methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate
2227687-87-6
10g
$7988.0 2023-09-19

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate 関連文献

methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoateに関する追加情報

Introduction to Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate (CAS No. 2227687-87-6)

Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate, a compound with the chemical formula C9H13O3N, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its (3R)-configuration and the presence of a pyridin-2-yl substituent, which imparts unique chemical and biological properties. The CAS number 2227687-87-6 uniquely identifies this substance, ensuring precise referencing in scientific literature and industrial applications.

The synthesis and application of Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate have garnered considerable attention due to its potential role in drug development. The (3R)-configuration is particularly noteworthy, as it often influences the stereochemical properties of a molecule, which can significantly impact its biological activity. The pyridin-2-yl moiety is a common pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors.

Recent advancements in the field of chiral chemistry have highlighted the importance of enantiopure compounds in pharmaceuticals. Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate exemplifies this trend, as its specific stereochemistry may confer enhanced efficacy or reduced side effects compared to racemic mixtures. This has led to increased interest in the development of efficient synthetic routes to produce this compound with high enantiomeric purity.

The pyridin-2-yl group in Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate not only contributes to its structural complexity but also opens up possibilities for further functionalization. Pyridine derivatives are widely used in pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions, making them valuable in designing drugs with specific binding properties. The hydroxyl group at the 3-position adds another layer of reactivity, allowing for diverse chemical modifications that can tailor the compound's biological profile.

In terms of biological activity, preliminary studies suggest that Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate may exhibit properties relevant to several therapeutic areas. For instance, its structural features could make it a potential candidate for inhibiting certain enzymes or interacting with specific receptors. While comprehensive pharmacological studies are still under way, the compound's unique structure warrants further exploration.

The synthesis of Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate involves sophisticated organic transformations, including stereoselective reactions to achieve the desired (3R)-configuration. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. These developments are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

One of the most promising applications of Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate lies in its potential as a building block for more complex drug molecules. Its combination of a chiral center and a pharmacophoric group makes it an attractive intermediate for constructing novel therapeutics. By leveraging its structural features, chemists can design molecules with optimized pharmacokinetic and pharmacodynamic properties.

The role of computational chemistry in understanding the behavior of Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These insights can guide experimental design and accelerate the drug discovery process. Additionally, computational methods help in optimizing synthetic routes by predicting reaction outcomes and minimizing trial-and-error experimentation.

In conclusion, Methyl (3R)-3-hydroxy-3-(pyridin-2-yl)propanoate represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the (3R)-configuration and the pyridin-2-yl substituent, make it a valuable candidate for further study. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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